2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

Catalog No.
S621680
CAS No.
61423-61-8
M.F
C37H78NO6P
M. Wt
664 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydro...

CAS Number

61423-61-8

Product Name

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

IUPAC Name

2-aminoethyl [(2R)-2,3-dihexadecoxypropyl] hydrogen phosphate

Molecular Formula

C37H78NO6P

Molecular Weight

664 g/mol

InChI

InChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40)/t37-/m1/s1

InChI Key

UXDBPOWEWOXJCE-DIPNUNPCSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC

Synonyms

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer, 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-), 1,2-dipalmitoyl-rac-glycerophosphoethanolamine, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DHPE, dipalmitoyl cephalin, dipalmitoyl phosphatidylethanolamine, phosphatidylethanolamine dipalmitoate

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC

Chemical Properties and Potential Applications:

-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate (2-AEP) is a synthetic molecule with potential applications in various scientific research fields. Its structure incorporates several functional groups, including:

  • A phosphate group (PO₄³⁻), which is commonly found in biological molecules such as DNA and RNA and plays a crucial role in energy transfer processes within cells.
  • An amino group (NH₂), which is present in amino acids, the building blocks of proteins.
  • Two hexadecyloxy chains (C₁₆H₃₃O-), which are long, fatty acid-like chains that can interact with lipids (fats) and influence their properties.

These combined features endow 2-AEP with interesting amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This characteristic allows it to potentially interact with both water and organic environments, making it a potential candidate for various research applications.

Areas of Scientific Research:

While 2-AEP is not a commonly studied molecule, its properties have sparked interest in several areas of scientific research, including:

  • Drug delivery: Researchers are exploring the potential of 2-AEP as a carrier molecule for drug delivery due to its amphiphilic nature. The molecule could potentially encapsulate hydrophobic drugs and facilitate their transport within the body. [, ]
  • Nanoparticle formation: 2-AEP's self-assembly properties are being investigated for its potential use in the creation of nanoparticles for various purposes, such as drug delivery or imaging applications. [, ]
  • Membrane biophysics: The interaction of 2-AEP with biological membranes is being studied to understand its potential effects on membrane structure and function. This knowledge could contribute to the development of new therapeutic strategies. [, ]

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is a phospholipid compound characterized by its complex structure, which includes a phosphoric acid moiety linked to a long-chain fatty alcohol. The molecular formula for this compound is C37H78NO6P, indicating that it contains 37 carbon atoms, 78 hydrogen atoms, one nitrogen atom, six oxygen atoms, and one phosphorus atom. This compound is an ester derivative and is primarily used in biochemical research due to its potential applications in drug delivery and cellular studies .

Data on safety and hazards associated with this compound is not available. As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols.

Overall

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is a compound with limited scientific research available. While its structure offers some insights into potential properties, more data is needed to fully understand its applications and safety profile.

Citation

  • SIELC Technologies. 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate [Web Page]. Retrieved May 2, 2024, from

The chemical behavior of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate can be examined through various reactions typical of phospholipids:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to release the aminoethyl group and produce phosphoric acid derivatives.
  • Esterification: The hydroxyl groups in the long-chain fatty alcohols can participate in esterification reactions with acids, forming additional ester bonds.
  • Transesterification: This reaction may occur when the compound interacts with other alcohols, leading to the exchange of alkoxy groups.
  • Phosphorylation: The amino group can undergo phosphorylation, altering its biological activity and interactions with other biomolecules .

Research indicates that 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate exhibits significant biological activity. It has been studied for its potential role as a phospholipid analog in cell membranes, influencing membrane fluidity and permeability. Its long hydrophobic chains may enhance its interaction with lipid bilayers, making it a candidate for drug delivery systems targeting specific cells. Additionally, it may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes .

The synthesis of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate typically involves several steps:

  • Preparation of Hexadecyloxy Alcohols: Starting materials include hexadecanol, which can be converted into hexadecyloxy derivatives through reactions with suitable reagents.
  • Formation of Phosphate Ester: The alcohols are then reacted with phosphorus oxychloride or similar phosphorylating agents to form the phosphate ester.
  • Aminoethylation: Finally, an aminoethyl group is introduced via nucleophilic substitution reactions on the phosphate moiety.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate span across various fields:

  • Drug Delivery: Its amphiphilic nature allows it to encapsulate hydrophobic drugs for targeted delivery.
  • Biochemical Research: Used as a model compound in studies of membrane dynamics and interactions.
  • Cosmetic Formulations: Potential use in skincare products due to its moisturizing properties related to lipid bilayer interactions .

Interaction studies involving 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate focus on its behavior within biological membranes. Research has shown that this compound can influence membrane integrity and permeability. It may interact with proteins and other lipids within the membrane environment, affecting cellular signaling pathways and transport mechanisms. Studies using fluorescence spectroscopy and electron microscopy have provided insights into these interactions at the molecular level .

Several compounds share structural similarities with 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhosphatidylcholineGlycerol backbone with choline headgroupVital component of cell membranes
SphingomyelinSphingosine backbone with phosphocholineImportant for myelin sheath formation
DioleoylphosphatidylcholineTwo oleoyl chains attached to glycerol phosphateCommonly used in liposomal formulations

Uniqueness of 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

What sets 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate apart from these compounds is its specific combination of a long-chain fatty alcohol with an aminoethyl group attached to a phosphate moiety. This unique structure may confer distinct properties regarding membrane interaction and biological activity that differ from those observed in more common phospholipids like phosphatidylcholine or sphingomyelin .

XLogP3

11

Other CAS

61423-61-8

Wikipedia

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine

Dates

Modify: 2023-08-15

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